REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][C:12]([F:15])([F:14])[F:13])([O-])=O.C([O-])=O.[NH4+]>C1COCC1.CO>[F:13][C:12]([F:14])([F:15])[CH2:11][NH:10][C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NCC(F)(F)F
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
10% Pd/C (57 mg) was added
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered over CELITE®
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNC=1C(=CC=CC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |